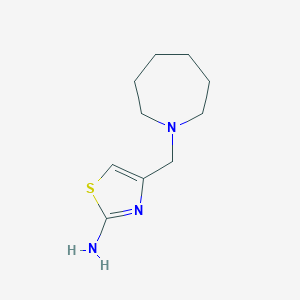

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBKPRJKVXIJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585439 | |

| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-11-7 | |

| Record name | 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine

Reactions of the Thiazole (B1198619) Ring System within 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

The thiazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents attached to it. wikipedia.org In the case of this compound, the 2-amino group plays a dominant role in directing the ring's reactivity. The nitrogen of the amino group donates electron density into the ring, which activates the C5 position, making it susceptible to attack by electrophiles. ias.ac.in Conversely, the C2 position is electron-deficient and can be targeted by nucleophiles, especially if a suitable leaving group is present. ias.ac.inpharmaguideline.com

The 2-amino group strongly activates the thiazole ring towards electrophilic substitution, directing incoming electrophiles predominantly to the C5 position. ias.ac.in This is analogous to the activating effect of an amino group on a benzene (B151609) ring. Thiazoles with electron-donating groups at the C2 position readily undergo electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com If the C5 position is already occupied, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com

Key electrophilic substitution reactions applicable to the 2-aminothiazole (B372263) core include:

Halogenation: The C5 position can be readily halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Halogenation of 2-aminothiazoles can proceed through an addition-elimination mechanism to yield 2-amino-5-halothiazoles. jocpr.com

Nitration: Nitration can be achieved at the C5 position using standard nitrating agents, such as a mixture of nitric and sulfuric acids. numberanalytics.com

Diazo Coupling: 2-aminothiazoles can react with diazonium salts to produce colored azo dyes, a reaction characteristic of activated aromatic systems. pharmaguideline.com

| Reaction Type | Typical Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), Br₂/AcOH | C5 | 5-Halo-4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine |

| Diazo Coupling | Ar-N₂⁺Cl⁻ | C5 | 5-(Arylazo)-4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine |

Due to the electron-rich nature of the thiazole ring, particularly with the 2-amino substituent, nucleophilic substitution is generally less favorable than electrophilic substitution. numberanalytics.com Such reactions typically require either the presence of a good leaving group on the ring or activation of the ring by, for example, quaternizing the ring nitrogen. pharmaguideline.com

The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com For instance, 2-halogenated thiazoles are readily attacked by nucleophiles, leading to the displacement of the halogen. ias.ac.inias.ac.in If a halogen were introduced at the C5 position via electrophilic substitution, it could also be displaced by a strong nucleophile. jocpr.com

| Reaction Type | Substrate Requirement | Typical Nucleophile (Nu⁻) | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Halogen at C2 or C5 | Amines, Alkoxides, Thiolates | 2- or 5-substituted derivative |

| Reaction via Quaternization | Alkylation of ring nitrogen (e.g., with CH₃I) | Strong nucleophiles (e.g., OH⁻) | Ring-opened or substituted product |

The aromatic thiazole ring is generally stable. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions.

Reductive Ring Opening: The thiazole ring can be cleaved under strong reducing conditions. For example, reduction with Raney Nickel can lead to desulfurization and subsequent degradation of the ring system. pharmaguideline.com

Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to the aromatic stability of the ring. For instance, a Diels-Alder reaction with an alkyne can be followed by the extrusion of the sulfur atom, ultimately yielding a pyridine (B92270) derivative. wikipedia.org

Transformations Involving the Azepane Moiety in this compound

The azepane ring is a seven-membered saturated N-heterocycle, also known as hexamethyleneimine. nih.gov Its chemistry is dominated by the secondary amine nitrogen, which is both basic and nucleophilic. nih.gov This allows for a wide range of transformations to modify the properties of the parent molecule.

The lone pair of electrons on the azepane nitrogen makes it a potent nucleophile, capable of reacting with a wide variety of electrophiles. This reactivity is central to the derivatization of the azepane moiety.

Common reactions include:

Salt Formation: As a base, the azepane nitrogen readily reacts with acids in exothermic reactions to form stable salts. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides).

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides).

Reaction with Isocyanates/Isothiocyanates: The nucleophilic nitrogen can add to the electrophilic carbon of isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively.

| Reaction Type | Electrophile | Product Functional Group |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Azepane (Amide) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Azepane (Sulfonamide) |

| Urea Formation | Isocyanate (R-N=C=O) | N-Substituted Urea |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | N-Substituted Thiourea |

Further functionalization of the azepane moiety typically involves creating new bonds at the nitrogen atom. N-alkylation is a primary method for introducing a variety of substituents.

N-Alkylation: The azepane nitrogen can be alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides) via an SN2 reaction. This introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

Reductive Amination (Reductive Alkylation): This is a powerful method for N-alkylation that involves reacting the secondary amine with an aldehyde or ketone. This initially forms an unstable enamine or iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to yield the N-alkylated tertiary amine. This method is widely used in medicinal chemistry. dntb.gov.ua

Ring Expansion/Rearrangement: While not a direct functionalization of the existing azepane, synthetic strategies exist to build complex azepane derivatives through the ring expansion of smaller rings like piperidines, offering a route to stereochemically defined substituted azepanes. rsc.org

| Method | Reagent(s) | Result |

|---|---|---|

| Direct N-Alkylation | Alkyl Halide (R-X) | Forms a tertiary amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Forms a tertiary amine with a new N-alkyl group |

| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | Adds the azepane ring to the β-carbon |

Reactivity of the Exocyclic Amine Group in this compound

The exocyclic amino group at the 2-position of the thiazole ring is a key functional handle for the chemical modification of this compound. This amine group behaves as a typical heterocyclic amine, possessing nucleophilic character that allows it to participate in a wide array of chemical transformations. researchgate.net Its reactivity is fundamental for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships in various contexts, including medicinal chemistry. mdpi.comnih.gov The primary reactions involving this group include acylation, sulfonylation, condensation to form Schiff bases, and the formation of urea, thiourea, and guanidine (B92328) linkages.

Acylation and Sulfonylation Reactions

The nucleophilic exocyclic amine of this compound readily undergoes acylation and sulfonylation reactions. These transformations are crucial for introducing a variety of substituents, thereby modifying the compound's physicochemical properties.

Acylation can be achieved using several acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com For instance, reaction with acyl halides in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding N-(thiazol-2-yl)amides. nih.govnih.gov Similarly, acid anhydrides can be used, sometimes in solvent-free conditions or in acetic acid, to produce N-acylated products. mdpi.comnih.gov These reactions are generally high-yielding and provide a straightforward route to a wide range of amide derivatives. mdpi.com

Sulfonylation follows a similar pathway, where the 2-amino group reacts with sulfonyl chlorides (e.g., benzenesulfonyl chlorides) in the presence of a base like sodium carbonate to afford the corresponding sulfonamides. excli.de This reaction allows for the introduction of various aryl or alkyl sulfonyl groups, which can significantly impact the molecule's electronic and steric properties. researchgate.net

The table below summarizes representative acylation and sulfonylation reactions applicable to this compound.

| Reagent Type | Specific Reagent | Base/Catalyst | Expected Product |

| Acyl Halide | Acetyl chloride | Pyridine | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)acetamide |

| Acyl Halide | Benzoyl chloride | Triethylamine | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)benzamide |

| Acid Anhydride | Acetic anhydride | None (Solvent-free) | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)acetamide |

| Carboxylic Acid | 3-(Furan-2-yl)propanoic acid | EDCI | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)-3-(furan-2-yl)propanamide nih.gov |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sodium Carbonate | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)benzenesulfonamide excli.de |

| Sulfonyl Chloride | 4-Fluorobenzenesulfonyl chloride | Sodium Carbonate | N-(4-(azepan-1-ylmethyl)thiazol-2-yl)-4-fluorobenzenesulfonamide excli.de |

Schiff Base Formation and Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, most notably aldehydes and ketones, to form Schiff bases (or imines). researchgate.netuomustansiriyah.edu.iq This reaction typically involves refluxing the aminothiazole with the corresponding aldehyde in a solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.govresearchgate.net

The formation of the C=N double bond in the Schiff base derivative introduces a new point of structural diversity. A wide range of aromatic and heterocyclic aldehydes can be employed in this reaction, leading to products with extended conjugation and varied steric profiles. nih.govniscpr.res.in These condensation reactions are generally efficient and provide access to a large library of 2-arylideneamino-thiazoles. mdpi.com

Below is a table of potential Schiff base derivatives formed from this compound and various aldehydes.

| Aldehyde | Catalyst | Expected Schiff Base Product |

| Benzaldehyde | Acetic Acid | (E)-N-benzylidene-4-(azepan-1-ylmethyl)thiazol-2-amine |

| 4-Chlorobenzaldehyde | Acetic Acid | (E)-N-(4-chlorobenzylidene)-4-(azepan-1-ylmethyl)thiazol-2-amine |

| 3,4,5-Trimethoxybenzaldehyde | Acetic Acid | (E)-N-(3,4,5-trimethoxybenzylidene)-4-(azepan-1-ylmethyl)thiazol-2-amine nih.gov |

| Furan-2-carbaldehyde | Acetic Acid | (E)-N-(furan-2-ylmethylene)-4-(azepan-1-ylmethyl)thiazol-2-amine |

Formation of Urea, Thiourea, and Guanidine Derivatives

The synthesis of urea, thiourea, and guanidine derivatives represents another important derivatization strategy for the exocyclic amine of this compound.

Urea and Thiourea Derivatives are commonly prepared by reacting the 2-aminothiazole with isocyanates or isothiocyanates, respectively. ppublishing.orgcyberleninka.ru The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. For example, treating the parent amine with phenyl isocyanate or phenyl isothiocyanate yields the corresponding N-phenyl-N'-(thiazol-2-yl)urea or N-phenyl-N'-(thiazol-2-yl)thiourea. mdpi.comsemanticscholar.org These reactions are typically carried out in a suitable solvent like dimethylformamide (DMF). ppublishing.org

Guanidine Derivatives can be synthesized from the 2-aminothiazole core through several methods. A common approach involves the conversion of a thiourea derivative. nih.govmdpi.com The thiourea is first activated, often with a reagent like mercury(II) chloride, which facilitates the displacement of the sulfur atom by another amine, yielding the guanidine. mdpi.com Alternatively, direct guanylation can be achieved using reagents such as cyanamide (B42294) or S-methylisothiouronium salts. nih.govorganic-chemistry.org

The following table outlines the synthesis of these derivatives.

| Derivative Type | Reagent | Solvent | Expected Product |

| Urea | m-Tolyl isocyanate | DMF | 1-(4-(azepan-1-ylmethyl)thiazol-2-yl)-3-(m-tolyl)urea ppublishing.org |

| Urea | Phenyl isocyanate | THF | 1-(4-(azepan-1-ylmethyl)thiazol-2-yl)-3-phenylurea mdpi.com |

| Thiourea | Phenyl isothiocyanate | Ethanol | 1-(4-(azepan-1-ylmethyl)thiazol-2-yl)-3-phenylthiourea nih.gov |

| Thiourea | Benzoyl isothiocyanate | THF | N-((4-(azepan-1-ylmethyl)thiazol-2-yl)carbamothioyl)benzamide mdpi.com |

| Guanidine | From corresponding thiourea + Aniline | DMF / HgCl₂ | N-benzoyl-N'-(4-(azepan-1-ylmethyl)thiazol-2-yl)-N''-phenylguanidine mdpi.com |

Synthesis and Characterization of Structurally Modified Analogs and Derivatives of this compound

The synthesis of structurally modified analogs of this compound allows for systematic investigation into how different parts of the molecule contribute to its properties. Modifications can be targeted at various positions of the thiazole ring, with the 4- and 2-positions being the most common sites for derivatization.

Modifications at the Thiazole 4-Position

The substituent at the 4-position of the 2-aminothiazole ring is typically introduced during the ring's formation using the Hantzsch thiazole synthesis. derpharmachemica.com This classic and widely used method involves the condensation of an α-haloketone with a thiourea or its derivative. wikipedia.orgresearchgate.net

To synthesize this compound itself, the key starting material would be 1-azepanyl-3-chloropropan-2-one. The synthesis would proceed as follows:

Preparation of the α-haloketone: Chloroacetone is reacted with azepane via nucleophilic substitution to yield 1-(azepan-1-yl)propan-2-one. This intermediate is then halogenated at the α-position (e.g., using bromine) to give the required α-haloketone, 1-bromo-3-(azepan-1-yl)propan-2-one.

Hantzsch Cyclization: The resulting α-haloketone is then condensed with thiourea in a solvent like ethanol to form the this compound ring system. nih.gov

By varying the α-haloketone used in the Hantzsch synthesis, a wide array of analogs with different substituents at the 4-position can be prepared. tandfonline.com For example, using α-bromoacetophenone would lead to a 4-phenyl analog, while using 3-bromo-2-butanone (B1330396) would introduce a 4-methyl group. This modularity allows for the synthesis of diverse libraries of compounds for further study. nih.govresearchgate.net

The table below illustrates how different α-haloketones can be used to generate analogs with modified 4-position substituents.

| α-Haloketone | Thiourea Source | Resulting 4-Substituent | Example Analog |

| 3-Bromo-2-butanone | Thiourea | Methyl | 4-methyl-1,3-thiazol-2-amine |

| 2-Bromoacetophenone | Thiourea | Phenyl | 4-phenyl-1,3-thiazol-2-amine nih.gov |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethoxycarbonylmethyl | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate |

| 1-Bromo-3,3-dimethyl-2-butanone | Thiourea | tert-Butyl | 4-(tert-butyl)-1,3-thiazol-2-amine |

Substitutions at the Thiazole 2-Position

Substitutions at the 2-position of the thiazole ring are achieved by leveraging the reactivity of the exocyclic amino group, as detailed in Section 3.3. This position is highly amenable to modification, allowing for the introduction of a vast range of functional groups. nih.govresearchgate.net

The synthesis of 2-position analogs begins with the parent this compound, which then serves as a scaffold for further reactions. The primary strategies include:

Amide Formation: Reaction with various carboxylic acids, acyl chlorides, or anhydrides to produce a library of N-acyl derivatives. nih.govmdpi.com

Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce diverse sulfonyl moieties. excli.deresearchgate.net

Urea and Thiourea Synthesis: Condensation with a wide array of isocyanates and isothiocyanates. mdpi.comsemanticscholar.org

Schiff Base Formation: Condensation with different aldehydes to create imine-linked analogs. nih.govnih.gov

These derivatization strategies are robust and allow for extensive exploration of the chemical space around the 2-position of the thiazole core. nih.gov The flexibility of the 2-amino group is a key feature in the development of 2-aminothiazole-based compounds. nih.gov

Variations in the Azepane Ring Structure (e.g., ring size, saturation, N-substitution)

Detailed research findings and data tables comparing analogues with different azepane ring sizes (e.g., pyrrolidine (B122466), piperidine), levels of saturation, or various N-substituents are not available in the reviewed literature.

Alterations of the Methylene (B1212753) Linker Region

Specific studies detailing the synthesis and comparative activity of analogues with altered methylene linker lengths (e.g., ethyl, propyl linkers) or other modifications to this region could not be located in the public scientific literature.

Biological Activity and Pharmacological Potential of 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine and Its Derivatives

Antimicrobial Activities

Thiazole (B1198619) derivatives are recognized for their wide-ranging antimicrobial effects, tackling bacteria, fungi, and helminths. nih.govresearchgate.net The versatility of the thiazole ring allows for structural modifications that can enhance potency and selectivity against various microbial pathogens. nih.gov

Derivatives of the 2-aminothiazole (B372263) nucleus have demonstrated notable activity against Gram-positive bacteria. In one study, a series of 1,3-thiazole derivatives were evaluated for their antibacterial properties. researchgate.net Specifically, benzo[d]thiazole derivatives featuring a 4-hydroxyphenyl substituent at the 2-position showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 50-75 μg/mL. researchgate.net Another study highlighted that certain thiazole-2(3H)-thiones exhibited moderate growth-inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis. nanochemres.org

Similarly, research into 3-thiazol-4-yl-carba-1-dethiacephalosporins, which contain a thiazole moiety, revealed potent activity. One derivative, LY215226, showed significant efficacy against S. aureus with a MIC of 0.25 µg/mL and against S. pneumoniae with a MIC of 0.008 µg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-75 μg/mL | researchgate.net |

| Thiazole-2(3H)-thiones | Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis | Moderate Inhibition | nanochemres.org |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Staphylococcus aureus | 0.25 µg/mL | nih.gov |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Streptococcus pneumoniae | 0.008 µg/mL | nih.gov |

The antibacterial spectrum of thiazole derivatives extends to Gram-negative bacteria. Studies on benzo[d]thiazole derivatives also showed activity against Escherichia coli, with MIC values between 50-75 μg/mL. researchgate.net The cephalosporin-like derivative LY215226 was also potent against several Gram-negative strains, with MICs of 0.008 µg/mL for Klebsiella pneumoniae, 0.25 µg/mL for E. coli, and 0.5 µg/mL for Enterobacter cloacae. nih.gov These findings underscore the potential of the thiazole scaffold in developing broad-spectrum antibacterial agents. researchgate.netnih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo[d]thiazole derivatives | Escherichia coli | 50-75 μg/mL | researchgate.net |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Escherichia coli | 0.25 µg/mL | nih.gov |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Klebsiella pneumoniae | 0.008 µg/mL | nih.gov |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Enterobacter cloacae | 0.5 µg/mL | nih.gov |

| 3-Thiazol-4-yl-carba-1-dethiacephalosporins (LY215226) | Haemophilus influenzae | 0.008 µg/mL | nih.gov |

In addition to antibacterial effects, thiazole derivatives have been investigated for their antifungal potential. nih.govmdpi.com A series of 1,3-thiazole compounds showed significant activity against the fungal strain Aspergillus niger. nih.gov Benzo[d]thiazole derivatives with a 4-hydroxyphenyl group at the 2-position were particularly effective, with MIC values of 75 μg/mL against A. niger. researchgate.net Furthermore, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov Certain 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones also exhibited notable fungicidal activity against various agricultural fungi. mdpi.com

The biological scope of thiazole derivatives also includes anthelmintic properties. niscpr.res.intsijournals.com Research on a series of 2-amino substituted 4-phenyl thiazole derivatives demonstrated significant anthelmintic activity against the Indian adult earthworm, Pheretima posthuma, which is anatomically and physiologically similar to intestinal roundworms in humans. niscpr.res.intsijournals.com The activity of these compounds was found to be dose-dependent, with some derivatives showing potency comparable to the standard drug piperazine (B1678402) citrate. tsijournals.com Molecular docking studies suggest that these compounds may exert their effect by targeting the β-tubulin protein in the helminths. niscpr.res.in

Anticancer and Antiproliferative Activity

The 2-aminothiazole scaffold is a prominent feature in many compounds designed as anticancer agents. mdpi.comnih.gov These derivatives have shown efficacy against a variety of human cancer cell lines, acting through different mechanisms of action. nih.govresearchgate.net

One study reported the synthesis of a series of thiazole derivatives and their cytotoxic activity against the Leukemia HL-60 cell line. researchgate.net Compound 4b from this series was identified as a promising antitumor candidate, inducing cell cycle arrest at the G2/M phase and apoptosis. researchgate.net Phenylthiazolyl-7-azaindole derivatives have also shown potent inhibitory effects against a panel of approximately 60 tumor cell lines, with some exhibiting high affinity for cyclin-dependent kinase 1 (CDK1). nih.gov

A key mechanism through which many thiazole-based compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov

Several series of N,4-diaryl-1,3-thiazol-2-amines have been designed as tubulin inhibitors. nih.govnih.gov One of the most potent compounds, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, effectively inhibited tubulin polymerization and disrupted microtubule dynamics in a manner similar to the known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov This compound was found to bind to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest in the G2/M phase. nih.govnih.gov Similarly, other studies have identified 2-anilino-4-amino-5-aroylthiazoles as a class of tubulin polymerization inhibitors that also cause G2/M cell cycle arrest and induce apoptosis. researchgate.net

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Potent antiproliferative activity (IC50: 0.36-0.86 μM) | Inhibition of tubulin polymerization, G2/M cell cycle arrest | nih.gov |

| Thiazole derivative 4b | Promising antitumor candidate against Leukemia HL-60 | G2/M cell cycle arrest, apoptosis, increased caspase 3 | researchgate.net |

| Phenylthiazolyl-7-azaindoles | Inhibitory effects at μM to nM concentrations | High affinity for CDK1 (IC50: 0.41 and 0.85 μM) | nih.gov |

| 2-Anilino-4-amino-5-aroylthiazoles | Antiproliferative activity | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis | researchgate.net |

Based on a comprehensive search of available scientific literature, there is no specific information or published research data available for the chemical compound 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine regarding the biological activities outlined in your request.

The search results consistently refer to the broader class of 2-aminothiazole derivatives, highlighting their general potential in oncology and as anti-inflammatory agents. For instance:

Anticancer Potential: Various studies have investigated different 2-aminothiazole derivatives, showing activities such as cytotoxicity against human cancer cell lines (including breast cancer) and the ability to induce cell cycle arrest. nih.govnih.govmdpi.comnih.govnih.gov Some thiazole-peptide hybrids are known to arrest cells in the G2/M phase. nih.gov

Anti-inflammatory and Analgesic Potential: The 2-aminothiazole scaffold is a core component in many compounds designed as anti-inflammatory and analgesic agents. mdpi.comnih.govnih.govsciencescholar.us Research on related thiazole and thiazolidinone derivatives has shown that they can act as inhibitors of cyclooxygenase (COX-1, COX-2) and lipoxygenase (5-LOX) enzymes, which are key targets in inflammation and pain pathways. nih.govnih.govnih.gov

However, none of the retrieved sources provide any experimental data or specific discussion pertaining to This compound . Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, which is to focus solely on this specific compound.

To fulfill your request, research data specific to "this compound" would be required. The existing literature focuses on other analogues and derivatives within the vast family of thiazole-containing compounds.

Antiprotozoal and Antileishmanial Activity

The 2-aminothiazole moiety is a constituent of various compounds investigated for their activity against parasitic protozoa. mdpi.com Leishmaniasis, a disease caused by protozoa of the Leishmania genus, remains a significant global health issue, necessitating the search for new and more effective chemotherapeutic agents. nih.gov

Research into heterocyclic compounds has shown promise in identifying new antileishmanial agents. For instance, studies on classes of compounds structurally related to thiazoles, such as 1,3,4-thiadiazolium-2-aminide derivatives, have demonstrated notable activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov In these studies, certain derivatives, particularly those with methoxy (B1213986) substitutions, were found to be highly active against the promastigote forms of the parasite. nih.gov This highlights the potential of azole-based heterocyclic structures as a foundation for developing novel treatments for leishmaniasis. The exploration of 2-aminothiazole derivatives in this context is an active area of research, aiming to identify compounds with potent and selective activity against Leishmania species.

A key strategy in modern drug discovery is the identification of specific molecular targets within pathogens that are essential for their survival. One such potential target in parasitic organisms is S-methyl-5'-thioadenosine phosphorylase (MTAP). wikipedia.org This enzyme plays a crucial role in the methionine salvage pathway, which is vital for the recycling of sulfur-containing metabolites and polyamine biosynthesis. uniprot.orguniprot.org

MTAP catalyzes the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. uniprot.org While the human version of this enzyme is well-characterized, studies on the MTAP enzyme in protozoan parasites, such as Trypanosoma brucei, have revealed a broader substrate specificity. wikipedia.org This difference between the host and parasite enzyme presents a potential window for therapeutic intervention. Inhibiting the parasite's MTAP could disrupt essential metabolic pathways, leading to its death. Therefore, MTAP is considered a promising macromolecular target for the development of novel antiprotozoal drugs, and screening of compound libraries, including 2-aminothiazole derivatives, against this enzyme is a viable approach.

Antitubercular Activity

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, continues to be a leading cause of death worldwide, with the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains posing a severe threat. nih.govnih.gov This has intensified the search for new antitubercular agents with novel mechanisms of action, and the 2-aminothiazole series has emerged as a promising class of compounds. nih.gov

A significant body of research has demonstrated the potent activity of 2-aminothiazole derivatives against M. tuberculosis. nih.govmdpi.com Structure-activity relationship (SAR) studies have been conducted to optimize the antitubercular efficacy of this class. These studies have shown that modifications at the C-2 position of the thiazole ring can accommodate a range of lipophilic groups, leading to compounds with good activity. nih.gov Several analogs have achieved sub-micromolar minimum inhibitory concentrations (MIC) against replicating M. tuberculosis. nih.gov

For example, one study reported that a representative 2-aminothiazole analog was not only potent but also selective for mycobacterial species and exhibited rapid bactericidal activity against M. tuberculosis. nih.gov Another study on 5-nitrofuran-tagged imidazo[2,1-b]thiazoles identified a derivative, N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine, with a notable MIC value of 6.2 µg/mL against the H37Rv drug-sensitive strain of M. tuberculosis. mdpi.com

| Compound Class | Specific Derivative Example | Activity Metric (MIC) | Target Organism | Source |

|---|---|---|---|---|

| 2-Aminothiazoles | Representative Analog | Sub-micromolar | Mycobacterium tuberculosis | nih.gov |

| Imidazo[2,1-b]thiazoles | N-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i) | 6.2 µg/mL | Mycobacterium tuberculosis H37Rv | mdpi.com |

Understanding the mechanism of action is crucial for the development of new drugs. For established antitubercular agents, the mechanisms are well-defined. For instance, isoniazid (B1672263) inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the InhA enzyme. drugbank.com Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation. drugbank.com

For the 2-aminothiazole class, the exact mechanism of action is still under investigation. However, research has begun to rule out certain pathways. For example, studies have indicated that the antitubercular mode of action for some 2-aminothiazole analogs does not appear to involve iron chelation. nih.gov The rapid bactericidal effect observed with some derivatives suggests that they may target critical cellular processes required for the bacterium's survival. nih.gov Further research is needed to fully elucidate the specific molecular targets of this promising class of compounds.

Other Reported Biological Activities

The versatility of the 2-aminothiazole scaffold has led to its incorporation into compounds with a broad spectrum of biological activities beyond antiprotozoal and antitubercular effects. nih.govmdpi.comresearchgate.net The inherent chemical properties of this heterocyclic ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.

Derivatives of 2-aminothiazole have been reported to possess a wide range of activities, as summarized in the table below.

| Biological Activity | Description | Source |

|---|---|---|

| Antimicrobial | Activity against various bacteria and fungi. | mdpi.comresearchgate.net |

| Anti-inflammatory | Inhibition of inflammatory pathways. | researchgate.netnih.gov |

| Anticancer | Antiproliferative effects against various cancer cell lines. | mdpi.com |

| Antiviral | Activity against certain viruses. | mdpi.comresearchgate.net |

| Enzyme Inhibition | Inhibition of enzymes such as urease and α-glucosidase. | nih.gov |

| Antioxidant | Capacity to neutralize free radicals. | nih.gov |

This wide range of reported biological activities underscores the significance of the 2-aminothiazole nucleus as a "privileged structure" in medicinal chemistry, providing a robust framework for the design and discovery of new therapeutic agents. nih.gov

Antiviral Properties

The thiazole ring is a key structural component in various compounds exhibiting significant antiviral activity. researchgate.net Research into thiazole derivatives has revealed their potential to inhibit the replication of a wide range of viruses, including both RNA and DNA viruses. researchgate.net

One area of investigation has been against alphaviruses. For instance, a derivative identified as 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide was found to be an effective inhibitor of the Chikungunya virus (CHIKV). nih.gov Structure-activity relationship (SAR) studies led to the discovery of an even more potent inhibitor, N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a significant viral titer reduction of 8.7 logs at a 10 μM concentration against CHIKV. nih.gov Mechanistic studies indicated that this compound inhibits alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov

Thiazolide compounds, such as Nitazoxanide, have also shown broad-spectrum antiviral activity against viruses like hepatitis B, hepatitis C, and influenza A. liverpool.ac.uk Furthermore, derivatives of 2-amino-1,3,4-thiadiazole, a related heterocyclic structure, have demonstrated activity against Human Immunodeficiency Virus (HIV). nih.gov Studies on these compounds suggest that the 2-amino-thiadiazole moiety is a promising group for anti-HIV-1 activity, with the electronic properties of substituents on the N-aryl group influencing the antiviral potency. nih.gov For example, the introduction of electron-withdrawing groups on the phenyl ring was found to enhance antiviral activity. nih.gov Other thiadiazole derivatives have shown efficacy against Herpes Simplex Virus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Table 1: Antiviral Activity of Selected Thiazole and Thiadiazole Derivatives

| Compound/Derivative Class | Target Virus | Activity/Mechanism | Reference |

|---|---|---|---|

| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | EC90 = 0.45 μM; Viral titer reduction of 8.7 logs at 10 μM. Inhibits subgenomic viral RNA translation. | nih.gov |

| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC50 = 0.6 μM; Viral titer reduction of 6.9 logs at 10 μM. | nih.gov |

| Thiazolides (e.g., Nitazoxanide) | Hepatitis B, Hepatitis C, Influenza A | Broad-spectrum antiviral activity. | liverpool.ac.uk |

| 2-Amino-1,3,4-thiadiazole derivatives | Human Immunodeficiency Virus (HIV-1) | Significant activity at micromolar concentrations (IC50 range: 7.50–20.83 μM). | nih.gov |

| 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives | Herpes Simplex Virus-1, Sindbis virus, Coxsackie virus B4 | Showed antiviral activity at a concentration of 16 μg/mL. | nih.gov |

Antioxidant Activity

Thiazole derivatives have been extensively studied for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. mdpi.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

A study on 4-thiomethyl-functionalised 1,3-thiazoles demonstrated high absorption levels of DPPH radicals, ranging from 70-98%. researchgate.net For the most active derivatives in this series, the IC50 values (the concentration required to scavenge 50% of DPPH radicals) were determined to be in the range of 191-417 µM. researchgate.net

In another study, novel 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives were synthesized and evaluated for their antioxidant potential. nih.gov Among the synthesized compounds, derivatives 4d and 4c showed promising DPPH scavenging activity with IC50 values of 0.144 μM and 0.183 μM, respectively, although ascorbic acid remained the more potent standard (IC50 = 0.074 μM). nih.gov The antioxidant potential of 2-aminothiazole derivatives has also been highlighted, with some compounds showing significant free radical scavenging capabilities that could protect against radiation-induced cellular damage. mdpi.com

The evaluation of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole (B1197879) using various in vitro assays confirmed their antioxidant activity. nih.gov For instance, in the TBARS test, which measures lipid peroxidation, a 1,3-thiazole-based compound showed 62.11% inhibition, comparable to Vitamin C (62.32%). nih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Assay | Results (IC50 or % Inhibition) | Reference |

|---|---|---|---|

| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH | IC50 range: 191-417 µM | researchgate.net |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4d) | DPPH | IC50 = 0.144 μM | nih.gov |

| 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4c) | DPPH | IC50 = 0.183 μM | nih.gov |

| 1,3-Thiazole-based thiazolidinone derivative (1) | DPPH | 15.62% scavenging | nih.gov |

| 1,3-Thiazole-based thiazolidinone derivative (1) | TBARS | 62.11% inhibition | nih.gov |

| 1,3,4-Thiadiazole based thiazolidinone derivative (4) | DPPH | 33.98% scavenging | nih.gov |

Enzyme Inhibitory Activity

Derivatives of the 2-aminothiazole scaffold are recognized as potent inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases.

Carbonic Anhydrase Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes involved in numerous physiological and pathological processes. nih.gov Thiazole-containing sulfonamides have been investigated as inhibitors of various human (h) CA isoforms. For example, a series of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides were designed and found to preferentially inhibit hCA isoforms II and XII. nih.gov Another study on 2-aminothiazole derivatives identified potent inhibitors for hCA I and hCA II. nih.gov Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I with a Ki of 0.008 μM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II with a Ki of 0.124 μM. nih.gov

Alpha-Glycosidase Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound are limited, related heterocyclic structures like 1,3,4-thiadiazole derivatives have shown significant α-glucosidase inhibitory activity. nih.gov In one study, a series of new 1,3,4-thiadiazole derivatives demonstrated inhibitory activity up to 95.0%, which was 1.9 times higher than the standard drug acarbose (B1664774). nih.gov One derivative containing a benzoic acid linker was particularly potent, with an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Alkaline Phosphatase Alkaline phosphatases (APs) are enzymes implicated in various neoplastic diseases, making them a target for anticancer drug discovery. nih.govresearchgate.net Several studies have demonstrated the potential of thiazole derivatives as AP inhibitors. A series of thiazol-2-ylidene-benzamide derivatives were evaluated for their ability to inhibit AP isozymes. nih.gov Among them, 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) emerged as the most potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP), with an IC50 value of 0.079 ± 0.002 μM. nih.gov In another investigation, a series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be significant inhibitors of alkaline phosphatase. semanticscholar.org One compound in this series displayed exceptionally strong inhibitory activity (IC50 = 0.045 ± 0.004 µM), proving to be 116-fold more active than the monopotassium phosphate (B84403) standard. semanticscholar.org

Table 3: Enzyme Inhibitory Activity of Selected Thiazole and Related Derivatives

| Enzyme | Compound/Derivative Class | Inhibition Data (IC50 or Ki) | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki = 0.008 ± 0.001 μM | nih.gov |

| Carbonic Anhydrase II (hCA II) | 2-amino-4-(4-bromophenyl)thiazole | Ki = 0.124 ± 0.017 μM | nih.gov |

| Alpha-Glucosidase | 1,3,4-Thiadiazole derivative with benzoic acid linker | IC50 = 3.66 mM | nih.gov |

| Alkaline Phosphatase (h-TNAP) | 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | IC50 = 0.079 ± 0.002 μM | nih.gov |

| Alkaline Phosphatase | Pyrazolo-oxothiazolidine derivative (7g) | IC50 = 0.045 ± 0.004 µM | semanticscholar.org |

Mechanism of Action and Molecular Interactions of 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine Derivatives

Receptor Binding and Modulation Studies

Research into 1,3-thiazol-2-amine derivatives has revealed their capacity to modulate the function of critical receptors in the central nervous system (CNS). Notably, a class of thiazole (B1198619) carboxamide derivatives has been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are fundamental to fast excitatory synaptic transmission. mdpi.com

These compounds act as negative allosteric modulators (NAMs) of AMPA receptor function. mdpi.com Their interaction with the receptor complex leads to a potent inhibition of AMPAR-mediated currents. The modulatory effect is characterized by a significant alteration of the receptor's kinetics, primarily by enhancing deactivation rates. mdpi.com This suggests a potential neuroprotective role by preventing over-activation of these excitatory receptors. mdpi.com The core thiazole moiety is crucial for these interactions, facilitating π–π or hydrogen bonding, while associated amide groups can also form hydrogen bonds within the receptor's binding site. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the phenyl rings attached to the thiazole carboxamide core are critical for optimizing the pharmacological profile and binding efficiency of these modulators. mdpi.com For instance, the presence of multiple methoxy (B1213986) groups can enhance binding and prolong the engagement with the AMPA receptor. mdpi.com

Enzyme Inhibition Kinetics and Characterization

Derivatives of 1,3-thiazol-2-amine have been extensively studied as inhibitors of various key enzymes involved in pathological processes, particularly inflammation and cell signaling.

One major area of investigation is their effect on enzymes within the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins and leukotrienes. nih.gov A study of thirty N-4-diaryl-1,3-thiazole-2-amine compounds identified molecules with multi-target inhibitory profiles against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LO, 12-LO, and 15-LO). nih.gov For example, compound ST-1705 was identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO) and COX-2. nih.gov The concentration that inhibits 50% of the enzyme's activity, known as the IC50 value, is a key parameter in characterizing these interactions. mdpi.com

Table 1: Inhibition of Eicosanoid Pathway Enzymes by Thiazole-2-Amine Derivatives

| Compound | Target Enzyme | Inhibition Metric (IC50) |

|---|---|---|

| ST-1705 | 5-Lipoxygenase (5-LO) | 0.9 ± 0.2 µM |

| ST-1705 | Cyclooxygenase-2 (COX-2) | Residual activity of 9.1 ± 1.1% at 10 µM |

Data sourced from a study on N-4-diaryl-1,3-thiazole-2-amines. nih.gov

Another significant target for this class of compounds is the phosphodiesterase (PDE) enzyme family, which regulates intracellular second messengers. A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were developed as novel inhibitors of phosphodiesterase 4 (PDE4). researchgate.net Starting from a hit compound, PTC-209 , with moderate activity, structural optimization led to the discovery of highly potent inhibitors like L19 . researchgate.net

Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by Thiazole-2-Amine Derivatives

| Compound | Target Enzyme | Inhibition Metric (IC50) |

|---|---|---|

| PTC-209 | Phosphodiesterase 4 (PDE4) | 4.8 ± 0.2 µM |

| L19 | Phosphodiesterase 4 (PDE4) | 0.51 ± 0.02 µM |

Data from a structure-based discovery of novel PDE4 inhibitors. researchgate.net

Allosteric Modulation Mechanisms

Allosteric modulation, where a compound binds to a site on a protein distinct from the primary (orthosteric) site to alter its activity, is a key mechanism for many thiazole-2-amine derivatives. This mode of action offers the potential for greater target specificity and a more nuanced regulation of protein function.

One clear example is the allosteric inhibition of malate dehydrogenases (MDHs), enzymes that are crucial for the carbon metabolism of pathogens and tumor growth. rug.nl A fragment-based screening identified that 4-phenylthiazol-2-amine derivatives, such as 4-(3,4-difluorophenyl) thiazol-2-amine (4DT) , bind to an allosteric pocket located at the interface between the enzyme's subunits. rug.nl This binding event occurs more than 30 Å away from the enzyme's active site but effectively inhibits its function by impacting the formation of the active site loop. rug.nl This discovery opens avenues for developing species-specific inhibitors by targeting these more sequence-divergent allosteric sites. rug.nl

The modulation of AMPA receptors by thiazole carboxamide derivatives also operates through an allosteric mechanism. mdpi.commdpi.com These compounds are classified as negative allosteric modulators (NAMs). Cryo-electron microscopy studies on similar AMPAR NAMs have shown that they bind in the transmembrane collar region surrounding the ion channel. nih.gov This binding decouples the glutamate binding in the ligand-binding domain from the opening of the ion channel, thereby inhibiting receptor function non-competitively. nih.gov This mechanism allows for the modulation of excitatory neurotransmission without directly blocking the glutamate binding site. nih.gov

Identification of Biological Targets and Pathways

The diverse structures of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine derivatives enable them to interact with a variety of biological targets, thereby influencing several key pathways.

Identified Biological Targets:

AMPA-subtype ionotropic glutamate receptors: Specifically, the GluA2 subunit, which is critical for shaping synaptic strength and plasticity in the central nervous system. mdpi.com

Malate Dehydrogenases (MDHs): Enzymes vital for metabolic pathways that sustain the growth of tumors and pathogens like Plasmodium falciparum. rug.nl

Enzymes of the Eicosanoid Pathway: This includes 5-lipoxygenase (5-LO), 12-lipoxygenase (12-LO), 15-lipoxygenase (15-LO), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). nih.gov

Phosphodiesterase 4 (PDE4): A key enzyme that metabolizes the second messenger cyclic AMP (cAMP), involved in numerous signaling pathways. researchgate.net

Associated Biological Pathways:

Excitatory Synaptic Transmission: By modulating AMPA receptors, these derivatives can influence the primary mechanism of fast excitatory signaling in the brain, a pathway central to learning, memory, and neurological function. mdpi.commdpi.com

Inflammation: Through the inhibition of COX and LOX enzymes, these compounds directly interfere with the arachidonic acid cascade, a critical pathway for the production of pro-inflammatory lipid mediators. nih.gov

Carbon Metabolism: The allosteric inhibition of MDH allows for the modulation of central metabolic pathways used by cancer cells and pathogenic organisms for survival and proliferation. rug.nl

cAMP-mediated Signaling: Inhibition of PDE4 increases intracellular levels of cAMP, affecting signaling pathways involved in a wide range of cellular processes. researchgate.net

Structure Activity Relationship Sar Studies of 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine Derivatives

Influence of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring serves as a central scaffold in many biologically active compounds, and its substitution pattern is a key determinant of activity. nih.govresearchgate.net For derivatives of 4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine, modifications typically focus on the C4 and C5 positions, as the C2 position is occupied by the essential exocyclic amine.

The substituent at the C4 position, which in the parent compound is the azepan-1-ylmethyl group, plays a crucial role. In related series of 2-aminothiazoles, the nature of the C4 substituent profoundly impacts potency. For instance, studies on 2-amino-4-aryl thiazole derivatives identified a para-fluoro substituted aryl group at the C4 position as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, with an IC50 value of approximately 10 μM. rsc.org In other studies, replacing a C4-phenyl group with a C4-methyl group was found to decrease cytotoxic potency. nih.gov This indicates that both the steric bulk and electronic properties of the C4 substituent are critical for effective interaction with biological targets.

Substitutions at the C5 position of the thiazole ring also offer a valuable opportunity to modulate activity. The introduction of a halogen, such as bromine, at the C5 position has been shown to yield compounds with significant anticancer activity, with IC50 values ranging from 6.61 to 9.34 μM. nih.gov The electron-withdrawing nature and size of the halogen atom can alter the electron density of the thiazole ring and provide additional contact points within a receptor's binding pocket.

| Compound Series | Substitution Position | Substituent (R) | Biological Activity / Finding | Reference |

|---|---|---|---|---|

| 2-Amino-4-arylthiazole | C4 | 4-Fluorophenyl | Potent 5-LOX inhibition (IC50 ≈ 10 μM) | rsc.org |

| Anticancer 2-aminothiazoles | C4 | Phenyl | Moderate cytotoxicity | nih.gov |

| Anticancer 2-aminothiazoles | C5 | Bromo | Enhanced cytotoxicity (IC50 = 6.61-9.34 μM) | nih.gov |

| Antitubercular 2-aminothiazoles | C4 | 2-Pyridyl | Intolerant to modification, essential for activity | nih.gov |

Role of Azepane Ring Modifications on Pharmacological Efficacy

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif found in numerous bioactive molecules and approved drugs. researchgate.netnih.govnih.gov Its size and conformational flexibility distinguish it from smaller five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). This conformational diversity is often a decisive factor in the bioactivity of azepane-containing compounds, as it allows the molecule to adopt an optimal orientation for binding to its biological target. lifechemicals.com

In the context of this compound, the azepane moiety primarily influences the compound's steric profile and lipophilicity. Modifications to this ring are a key strategy for optimizing pharmacological efficacy. These modifications can be broadly categorized:

Ring Size Variation: Altering the size of the cycloalkylamine ring is a common approach. Replacing the seven-membered azepane with a six-membered piperidine or a five-membered pyrrolidine ring would systematically decrease the steric bulk and lipophilicity. Such changes can impact receptor binding, solubility, and metabolic stability.

Substitution on the Azepane Ring: Introducing substituents at various positions on the azepane ring can provide more refined control over the molecule's properties. lifechemicals.com For example, adding a hydroxyl or amino group could increase polarity and introduce new hydrogen bonding opportunities, while adding a methyl or other alkyl group would increase lipophilicity and could probe for hydrophobic pockets in the target's binding site. Such substitutions can also create chiral centers, potentially leading to enantiomers with different biological activities.

Bioisosteric Replacement: The azepane ring can be replaced with other cyclic structures (bioisosteres) to address specific developability issues or to explore novel chemical space. nih.govopenaccessjournals.com A bioisosteric replacement aims to retain the essential functions of the original group while altering other properties. For instance, replacing the azepane with a morpholine (B109124) ring would introduce a heteroatom (oxygen), potentially improving aqueous solubility and metabolic profile. Similarly, using a conformationally restricted bicyclic amine could lock the molecule into a more bioactive conformation, thereby increasing potency.

The selection of an appropriate modification depends on the specific therapeutic target and the desired changes in the pharmacological profile.

| Modification Strategy | Example Modification | Rationale / Potential Impact on Efficacy |

|---|---|---|

| Ring Size Variation | Replace Azepane with Piperidine | Reduces steric bulk and lipophilicity; may improve selectivity or metabolic profile. |

| Ring Size Variation | Replace Azepane with Pyrrolidine | Further reduces size and lipophilicity; alters the vector of the thiazole moiety. |

| Ring Substitution | 4-Hydroxyazepane | Increases polarity, introduces H-bond donor/acceptor, may improve solubility. |

| Bioisosteric Replacement | Replace Azepane with Morpholine | Introduces ether oxygen to reduce basicity and potentially improve pharmacokinetics. |

| Bioisosteric Replacement | Replace Azepane with a Bicyclic Amine | Introduces conformational rigidity to lock into a potentially more active conformation. |

Impact of the Exocyclic Amine Group Derivatization on SAR Profiles

The exocyclic 2-amino group is a cornerstone of the 2-aminothiazole (B372263) scaffold's biological activity, often acting as a critical hydrogen bond donor or a key site for interaction with target proteins. nih.govnih.gov Derivatization of this primary amine is one of the most fruitful strategies for modulating pharmacological activity, as this position often exhibits high flexibility and tolerance for a wide range of substituents. researchgate.netnih.gov

SAR studies have extensively explored various modifications of the 2-amino group:

Acylation to Form Amides: Converting the primary amine to a secondary amide via reaction with acyl chlorides or carboxylic acids is a common and effective modification. In a series of antitubercular 2-aminothiazoles, introducing substituted benzoyl groups at this position led to a remarkable improvement in activity of more than 128-fold. nih.gov The analogue N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent compound with a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov This highlights the favorable interactions that can be achieved with an appropriately substituted amide moiety.

Formation of Ureas and Thioureas: Reaction of the 2-amino group with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. This transformation can significantly alter the electronic and hydrogen-bonding properties of the molecule. In some anticancer studies, derivatization into a substituted ureido functionality led to a remarkable enhancement in activity, while the bioisosteric replacement with a thioureido group resulted in a noticeable reduction in potency. nih.gov

Alkylation: N-alkylation to form secondary or tertiary amines can also influence activity, primarily by altering the basicity and steric profile of the nitrogen atom.

Formation of Sulfonamides: Reacting the amine with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond acceptors and participate in different binding interactions compared to the parent amine.

These modifications directly impact the molecule's ability to form hydrogen bonds, its polarity, and its steric fit within a binding site. The diverse chemistry accessible from the 2-amino group allows for the creation of large libraries of compounds to comprehensively probe the SAR at this position.

| Derivative Type | Modification Example (R-group on 2-NH-R) | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Amide | 3-Chlorobenzoyl | >128-fold increase in antitubercular activity (MIC = 0.024 μM) | nih.gov |

| Amide | Benzoyl | Generally improved antitubercular activity | nih.gov |

| Urea | Substituted Ureido group | Remarkable enhancement in anticancer activity | nih.gov |

| Thiourea | Substituted Thioureido group | Obvious reduction in anticancer potency compared to urea | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For 2-aminothiazole derivatives, QSAR studies are invaluable for designing new analogues with improved potency and for predicting the activity of untested compounds. nih.govresearchgate.netacs.org

The development of a QSAR model typically involves several key steps:

Data Set Assembly: A series of structurally related 2-aminothiazole derivatives with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled. nih.govacs.org

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) or Principal Component Regression (PCR), are used to build a mathematical equation that links a selection of the most relevant descriptors to the biological activity. nih.govacs.org

Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation, Q²) and external validation (using a test set of compounds not included in model training, R²ext). acs.org

In a QSAR study on 2-aminothiazole derivatives as aurora kinase inhibitors, a highly predictive model was developed with strong statistical validation, including a coefficient of determination (R²) of 0.8902 and an external validation coefficient (R²ext) of 0.8735. acs.org Another study on anti-giardiasic 2-amino-4-arylthiazoles identified descriptors related to mass, van der Waals volume, and radial distribution function (RDF) as being strongly correlated with activity. researchgate.net

These models provide powerful predictive tools. The resulting equations can be used to screen virtual libraries of novel this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity. Furthermore, the descriptors identified as important in the QSAR model offer mechanistic insights into which molecular properties are most critical for the desired biological effect.

| QSAR Study Focus | Key Descriptors Identified | Model Statistical Quality (Example) | Reference |

|---|---|---|---|

| Aurora Kinase Inhibitors | Not specified | R² = 0.8902, Q²LOO = 0.7875, R²ext = 0.8735 | acs.org |

| Anti-giardiasic Agents | E2M (2nd component accessibility), RDF115m (Radial Distribution Function), MATS6v (Moran autocorrelation - lag 6 / weighted by van der Waals volumes) | High statistical quality reported | researchgate.net |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and in silico approaches for the compound “this compound”.

Therefore, it is not possible to provide a detailed, evidence-based article with specific research findings, data tables, and analyses for the requested sections:

Computational Chemistry and in Silico Approaches in the Research of 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine

Predictive Toxicology and Safety Profiling

While computational studies have been conducted on various other derivatives of the 1,3-thiazol-2-amine scaffold, the data is not transferable to the specific molecule of interest. Fulfilling the request without specific data would require speculation and would not meet the standards of scientific accuracy. Further research and publication on "4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine" are needed before a detailed article on its computational chemistry profile can be written.

Future Research Directions and Therapeutic Potential of 4 Azepan 1 Ylmethyl 1,3 Thiazol 2 Amine

Optimization Strategies for Enhanced Potency, Selectivity, and In Vivo Efficacy

The journey from a promising hit compound to a clinical candidate involves rigorous structural modifications to maximize therapeutic efficacy while minimizing off-target effects. For 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, optimization efforts would be guided by structure-activity relationship (SAR) studies, focusing on its three main structural components: the 2-amino group, the 1,3-thiazole core, and the 4-position's azepan-1-ylmethyl substituent.

Structure-Activity Relationship (SAR) Guided Optimization:

Modification of the 2-Amino Group: The 2-amino group is a key functional handle for derivatization. researchgate.net Acylation to form amides or the introduction of various substituted benzoyl groups has been shown to significantly improve the activity of other 2-aminothiazole (B372263) analogs. nih.govnih.gov For instance, studies on antitubercular 2-aminothiazoles demonstrated that N-benzoyl derivatives could enhance potency by over 100-fold compared to the parent amine. nih.gov

Alterations of the Thiazole (B1198619) Core: While the thiazole ring is often crucial for activity, substitutions at the 5-position could be explored. nih.govnih.gov Introducing small alkyl or bromo groups at this position has been shown to modulate the cytotoxicity and selectivity of related compounds. nih.gov However, modifications to the core heteroatoms are generally less tolerated and can lead to a loss of activity. nih.gov

Derivatization of the Azepane Moiety: The saturated heterocyclic azepane ring offers multiple avenues for modification. Introducing substituents on the ring could influence the compound's lipophilicity, solubility, and interaction with target proteins. These changes can be guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling to predict the impact of specific functional groups on biological activity. tandfonline.comexcli.de

Pharmacophore Modeling and In Silico Screening: Computational tools are invaluable for rational drug design. Pharmacophore modeling and 3D-QSAR studies on analogous 2-aminothiazole derivatives can help identify the key structural features essential for biological activity. tandfonline.com These models can then be used to design new derivatives of this compound with predicted improvements in potency and selectivity, thereby prioritizing synthetic efforts.

The following table illustrates how systematic modifications of related 2-aminothiazole structures have influenced their biological activity, providing a blueprint for potential optimization strategies.

| Parent Scaffold | Modification | Resulting Compound Example | Impact on Biological Activity |

| 4-(2-pyridinyl)-1,3-thiazol-2-amine | N-2 Acylation | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | >128-fold improvement in antitubercular activity (MIC of 0.024 µM). nih.gov |

| 2-aminothiazole | Substitution at C4/C5 | 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine | Improved inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS). nih.gov |

| N,4-diaryl-1,3-thiazole-2-amine | Aryl group substitution | N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | Potent antiproliferative activity against various human cancer cell lines. nih.gov |

| 2-aminothiazole | Hybridization with Piperazine (B1678402) | Thiazol-piperazine hybrids | Development of new anti-tubercular agents against Mycobacterium tuberculosis H37Rv strain. researchgate.net |

Exploration of New Therapeutic Areas and Disease Indications

The 2-aminothiazole scaffold is a versatile pharmacophore found in drugs with a wide range of therapeutic applications. mdpi.com This suggests that this compound could have potential utility across multiple disease areas beyond its initial screening hits.

Anticancer Activity: Numerous 2-aminothiazole derivatives have demonstrated potent anticancer properties. nih.govnih.gov The FDA-approved cancer drugs Dasatinib and Alpelisib, for instance, contain this core structure. nih.govnih.gov Future research should involve screening this compound and its optimized analogs against a broad panel of human cancer cell lines, including those for breast, lung, colon, and leukemia. nih.gov Mechanistic studies would then be required to identify its specific molecular target, which could involve kinases, tubulin, or other proteins implicated in cancer progression. tandfonline.com

Antimicrobial and Antifungal Activity: The thiazole ring is a component of many antimicrobial agents. mdpi.commdpi.com Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and E. coli, as well as fungi like Candida albicans. tandfonline.comresearchgate.net The potential of this compound as an antimicrobial could be investigated through systematic screening against pathogenic bacteria and fungi, particularly drug-resistant strains.

Neurodegenerative and Prion Diseases: Some 2-aminothiazole analogs have been identified as potent antiprion compounds. nih.gov These compounds have shown the ability to cross the blood-brain barrier and achieve high concentrations in the brain, a critical feature for treating central nervous system disorders. nih.gov Given this precedent, investigating the potential of this compound in models of prion diseases, Alzheimer's, or Parkinson's disease could uncover novel therapeutic avenues.

Anti-inflammatory Effects: Thiazole derivatives have also been explored as anti-inflammatory agents, with some acting as inhibitors of enzymes like phosphodiesterase type 5 (PDE5) and cyclooxygenases (COX-1/COX-2). rsc.org Evaluating the compound's effect on inflammatory pathways and mediators could reveal its potential for treating inflammatory conditions.

The diverse biological activities of the 2-aminothiazole class are summarized in the table below.

| Therapeutic Area | Specific Indication/Target | Example of 2-Aminothiazole Application |

| Oncology | Kinase Inhibition (e.g., Bcr-Abl) | Dasatinib is a clinically used anticancer drug for leukemia. nih.govnih.gov |

| PI3K Inhibition | Alpelisib is approved for treating certain types of breast cancer. nih.govnih.gov | |

| Infectious Diseases | Antibacterial | Derivatives show activity against Mycobacterium tuberculosis and other bacteria. nih.govresearchgate.net |

| Antifungal | Compounds have demonstrated efficacy against Candida albicans. researchgate.net | |

| Neurology | Prion Diseases | Analogs show potent antiprion activity in cell-based assays and achieve high brain concentrations. nih.gov |

| Inflammatory Diseases | PDE5 / COX Inhibition | Synthesized derivatives have shown potent inhibitory effects on these inflammatory enzymes. rsc.org |

Prodrug Design and Advanced Drug Delivery Systems

Overcoming pharmacokinetic challenges such as poor solubility, low permeability, or rapid metabolism is crucial for successful drug development. Prodrug design and advanced drug delivery systems represent key strategies to enhance the therapeutic profile of this compound.

A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.gov For a molecule like this compound, the primary amino group is an ideal handle for prodrug modification.

Amine-Targeted Prodrug Strategies:

N-Acylation: Creating amide or carbamate prodrugs can improve lipophilicity and membrane permeability. However, simple amides are often too stable. nih.gov More sophisticated approaches, such as (acyloxy)alkyl carbamates, are designed to be cleaved by ubiquitous esterase enzymes, followed by a spontaneous chemical reaction to release the parent amine. researchgate.net

pH-Sensitive Prodrugs: Imines (Schiff bases) or enaminones can be designed to be stable at neutral pH but hydrolyze in the acidic environment of specific tissues (like tumors) to release the active drug. semanticscholar.org

Advanced drug delivery systems can protect the drug from degradation, improve its solubility, and facilitate targeted delivery to the site of action.

Polymer-Drug Conjugates (PDCs): The compound could be conjugated to a biocompatible polymer. This strategy can increase the drug's half-life, improve solubility, and enable passive or active targeting to cancer tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands. nih.govnih.gov

Nanocarriers: Encapsulating the compound in nanocarriers such as liposomes, polymeric nanoparticles, or metal-organic frameworks (MOFs) can address issues of poor solubility and non-specific toxicity. acs.orgresearchgate.net These systems can be engineered for controlled, sustained release, further enhancing therapeutic efficacy. acs.org

Collaborative Research Initiatives and Translational Studies

The translation of a promising chemical entity from the laboratory to clinical use is a complex, lengthy, and expensive process that benefits immensely from collaborative efforts. nih.gov

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies are a powerful model for accelerating drug discovery. acs.orgworldpharmatoday.com Academic labs can provide deep expertise in disease biology and novel target identification, while industry partners offer extensive resources for drug development, including high-throughput screening, medicinal chemistry optimization, toxicology, and clinical trial management. drugbank.comnih.gov Such a partnership would be essential for advancing this compound.

Translational Research Pathway: A clear translational pathway must be established. This begins with comprehensive preclinical studies, including:

In vitro validation: Confirming the compound's activity and mechanism of action in relevant cell-based models.

In vivo efficacy: Testing the compound in appropriate animal models of the target disease to demonstrate therapeutic benefit. nih.gov

ADMET Profiling: A thorough characterization of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties.

Clinical Development: If preclinical data are favorable, the compound can advance to Investigational New Drug (IND)-enabling studies, followed by phased clinical trials (Phase I, II, and III) in humans to establish its safety and efficacy. This entire process relies on interdisciplinary teams of chemists, biologists, pharmacologists, and clinicians working in a coordinated fashion. nih.gov The growing evidence of successful outcomes from such collaborations highlights this as a critical strategy for the future development of novel therapeutics like this compound. drugbank.com

Q & A

Q. What are the established synthetic routes for 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, and what key reaction parameters influence yield?

The compound is typically synthesized via the Hantzsch thiazole synthesis, where a β-ketoamide intermediate reacts with thiourea derivatives. Key modifications include introducing the azepane moiety via alkylation or reductive amination. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid) significantly impact yield. For analogs, yields range from 45% to 72% depending on substituent reactivity and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., thiazole C2-amine at δ 5.8–6.2 ppm) and azepane methylene protons (δ 2.4–3.1 ppm). IR spectroscopy identifies N–H stretching (3200–3400 cm) and C=S vibrations (650–750 cm).

- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths, angles, and torsion angles. For example, related thiazole-amine structures show C–S bond lengths of ~1.72 Å and N–C–S angles of ~122° .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing protocols from Gahtori et al. (2009) .